N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide
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Overview
Description
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide is a chemical compound with the molecular formula C15H20N2O2. It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its role as an impurity and intermediate in the production of labeled Zaleplon .
Preparation Methods
The synthesis of N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide involves several steps. One common synthetic route includes the reaction of 3-(dimethylamino)acryloyl chloride with N-ethylacetamide in the presence of a base. The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the dimethylamino group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of various chemical compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide involves its interaction with molecular targets such as the GABAA receptor. This interaction modulates the receptor’s activity, leading to various physiological effects . The compound’s effects are mediated through specific pathways that involve the modulation of neurotransmitter release and receptor activation.
Comparison with Similar Compounds
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide can be compared with other similar compounds, such as:
N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide: This compound is structurally similar and used in similar research applications.
The uniqueness of this compound lies in its specific applications in proteomics and its role as an intermediate in pharmaceutical production.
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-[3-[(Z)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylacetamide |
InChI |
InChI=1S/C15H20N2O2/c1-5-17(12(2)18)14-8-6-7-13(11-14)15(19)9-10-16(3)4/h6-11H,5H2,1-4H3/b10-9- |
InChI Key |
UXWJJVRASIHSQS-KTKRTIGZSA-N |
Isomeric SMILES |
CCN(C1=CC=CC(=C1)C(=O)/C=C\N(C)C)C(=O)C |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C(=O)C=CN(C)C)C(=O)C |
Origin of Product |
United States |
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